Cas no 41051-72-3 (2-methylbutane-1,2-diol)

2-methylbutane-1,2-diol structure
Product Name:2-methylbutane-1,2-diol
CAS No:41051-72-3
Molecular Formula:C5H12O2
Molecular Weight:104.14758
MDL:MFCD06659740
CID:331287
PubChem ID:3055170
2-methylbutane-1,2-diol Properties
Names and Identifiers
-
- 1,2-Butanediol,2-methyl-
- 2-METHYL-1,2-BUTANEDIOL
- (2R)-2-METHYL-1,2-BUTANEDIOL
- (2S)-2-METHYL-1,2-BUTANEDIOL
- 1,2-dihydroxy-2-methylbutane
- 2-Methyl-butan-1,2-diol
- 2-methyl-butane-1,2-diol
- AC1MHOZ9
- AGN-PC-00LXE7
- EINECS 255-191-5
- 41051-72-3
- EN300-265917
- DTXSID10961411
- CHEBI:131357
- 2-methyl-2-butanol alcohol
- SCHEMBL223395
- NS00057350
- Q27225113
- 2-Methylbutane-1,2-diol
- AKOS006293632
- D78587
-
- MDL: MFCD06659740
- InChIKey: DOPZLYNWNJHAOS-UHFFFAOYSA-N
- Inchi: InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
- SMILES: CCC(CO)(C)O
Computed Properties
- Exact Mass: 104.08376
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 104.084
- Heavy Atom Count: 7
- Complexity: 54
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- LogP: 0.13970
- PSA: 40.46
- Refractive Index: 1.4480
- Boiling Point: 209.24°C (rough estimate)
- Melting Point: 50.86°C (estimate)
- Flash Point: 78.5°C
- Density: 0.9917 (rough estimate)
2-methylbutane-1,2-diol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00C6Q5-50mg |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 50mg |
$167.00 | 2025-02-26 | |
A2B Chem LLC | AF67789-50mg |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 50mg |
$134.00 | 2024-04-20 | |
Enamine | EN300-265917-0.05g |
2-methylbutane-1,2-diol |
41051-72-3 | 95% | 0.05g |
$94.0 | ||
eNovation Chemicals LLC | D112454-25g |
2-METHYL-1,2-BUTANEDIOL |
41051-72-3 | 95% | 25g |
$1150 | 2022-06-08 | |
TRC | M294998-10mg |
2-methylbutane-1,2-diol |
41051-72-3 | 10mg |
$ 50.00 | 2022-06-04 |
2-methylbutane-1,2-diol Related Literature
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Hamish D. Toop,Matthew D. Dun,Bryony K. Ross,Hayley M. Flanagan,Nicole M. Verrills,Jonathan C. Morris Org. Biomol. Chem. 2016 14 4605
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2. Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrizationHaidi Yang,Jinyao Liu,Pan Hu,Liang Gao,Zedu Huang,Fener Chen Org. Biomol. Chem. 2022 20 2909
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Joel Sánchez-Badillo,Marco Gallo,Ricardo A. Guirado-López,Jorge López-Lemus RSC Adv. 2019 9 13677
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Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
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Yoshinari Sawama,Yuka Sawama,Norbert Krause Org. Biomol. Chem. 2008 6 3573
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6. 735. Trihalogenomethyl compounds of potential therapeutic interest. Part V. The reaction of chloral with diazomethaneR. E. Bowman,A. Campbell,W. R. N. Williamson J. Chem. Soc. 1964 3846
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7. Studies on the biosynthesis of β-lactam antibiotics. Part I. Stereospecific syntheses of (2RS,3S)-[4,4,4-2H3]-, (2RS,3S)-[4-3H]-, (2RS,3R)-[4-3H]-, and (2RS,3S)-[4-13C]-valine. Incorporation of (2RS,3S)-[4-13C]-valine into penicillin VD. John Aberhart,Lawrence J. Lin J. Chem. Soc. Perkin Trans. 1 1974 2320
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8. Synthesis of C-2 functionalised 1,6,8-trioxadispiro[4.1.5.3]pentadec-13-enesPaul R. Allen,Margaret A. Brimble,Fares A. Fares J. Chem. Soc. Perkin Trans. 1 1998 2403
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9. Synthesis of C-2 functionalised 1,6,8-trioxadispiro[4.1.5.3]pentadec-13-enesPaul R. Allen,Margaret A. Brimble,Fares A. Fares J. Chem. Soc. Perkin Trans. 1 1998 2403
Recommended suppliers
Amadis Chemical Company Limited
(CAS:41051-72-3)2-methylbutane-1,2-diol

Purity:99%
Quantity:5g
Price($):743.0